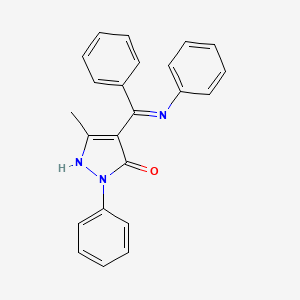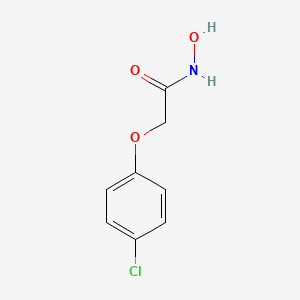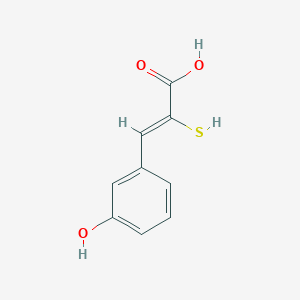
(2Z)-3-(3-hydroxyphenyl)-2-sulfanyl-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(3-hydroxyphenyl)-2-sulfanyl-2-propenoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a sulfanyl group attached to a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(3-hydroxyphenyl)-2-sulfanyl-2-propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and thiol-containing compounds.
Condensation Reaction: The 3-hydroxybenzaldehyde undergoes a condensation reaction with a thiol compound in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2Z)-3-(3-hydroxyphenyl)-2-sulfanyl-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to convert the propenoic acid group to a corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2Z)-3-(3-hydroxyphenyl)-2-sulfanyl-2-propenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(3-hydroxyphenyl)-2-sulfanyl-2-propenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to antioxidant defense and cellular stress responses, thereby exerting its biological effects.
Comparison with Similar Compounds
Cinnamic Acid Derivatives: Compounds such as cinnamic acid and its hydroxy derivatives share structural similarities with (2Z)-3-(3-hydroxyphenyl)-2-sulfanyl-2-propenoic acid.
Thiol-Containing Compounds: Compounds like thioglycolic acid and thiolactic acid also contain sulfanyl groups and exhibit similar reactivity.
Uniqueness:
Structural Features: The combination of a hydroxyphenyl group and a sulfanyl group attached to a propenoic acid backbone makes this compound unique.
Reactivity: Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H8O3S |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
(Z)-3-(3-hydroxyphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3S/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-5,10,13H,(H,11,12)/b8-5- |
InChI Key |
ZJPAJWLDOAPPSE-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(/C(=O)O)\S |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)
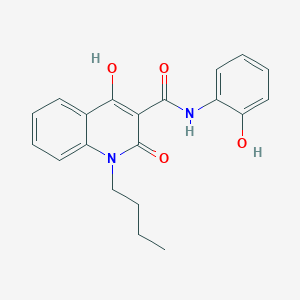




![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)

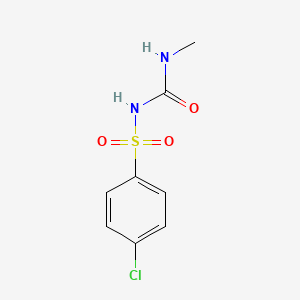

![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)
